molecular formula C7H14ClNO B022807 N-tert-butyl-3-chloropropanamide CAS No. 100859-81-2

N-tert-butyl-3-chloropropanamide

Cat. No. B022807
M. Wt: 163.64 g/mol
InChI Key: KZXIRPZPFZEMJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-tert-butyl-3-chloropropanamide often involves the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This process allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, using a methodology that highlights the versatility and efficacy of tert-butyl groups in organic synthesis (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of N-tert-butyl-3-chloropropanamide were not found, related research on N-tert-butanesulfinyl imines and other tert-butyl compounds provides insight into the structural significance of tert-butyl groups in organic chemistry. The tert-butyl group is known for its steric effects and the ability to influence the reactivity and stability of various organic molecules, making it a crucial moiety in the design of synthetic strategies for complex organic molecules.

Chemical Reactions and Properties

N-tert-Butyl-3-chloropropanamide and related compounds exhibit a variety of chemical reactions and properties, largely due to the presence of the tert-butyl group. For example, N-tert-butyl-N-chlorocyanamide has been identified as a mild and efficient chlorinating agent for the synthesis of dialkyl/diaryl chlorophosphates, demonstrating the reactivity of tert-butyl-based compounds in both polar and nonpolar media and highlighting their utility in the transformation of phosphites to chlorophosphates in quantitative yields under mild conditions (Kumar & Kaushik, 2006).

Physical Properties Analysis

The physical properties of N-tert-butyl-3-chloropropanamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The tert-butyl group contributes to the compound's volatility and solubility in organic solvents, making it suitable for various organic synthesis applications. However, detailed quantitative data on the physical properties were not directly available from the identified research.

Chemical Properties Analysis

The chemical properties of N-tert-butyl-3-chloropropanamide are characterized by its reactivity in organic synthesis. As demonstrated in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, the tert-butyl group plays a crucial role in the biosynthesis and chemical transformations of organic compounds, offering a pathway to synthesize key intermediates for pharmaceuticals with high yield and enantioselectivity (Liu et al., 2018).

Scientific Research Applications

  • Synthesis of Chlorophosphates : N-tert-Butyl-N-chlorocyanamide is utilized for the synthesis of dialkyl/diaryl chlorophosphates under mild conditions, achieving quantitative yields (Kumar & Kaushik, 2006).

  • Oxidation of Sulfur Mustard : It effectively oxidizes sulfur mustard and its simulants to non-toxic sulfoxides, even at subzero temperatures (Kumar & Kaushik, 2006).

  • Versatile Organic Reagent : Tert-Butyl-N-chlorocyanamide is a versatile, safe, and recyclable reagent for various organic transformations, including chlorination and oxidation reactions (Kumar & Kaushik, 2007).

  • Dehydrogenation Agent : Tert. butyl hypochlorite is a superior dehydrogenating agent for primary and secondary alcohols, leading to uniform reaction products (Grob & Schmid, 1953).

  • Drug Research and Pharmaceutical Industry : The study of tert-butylammonium N-acetylglycinate monohydrate reveals its molecular and electronic properties, with potential applications in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).

  • Insecticidal Activities : Novel N-alkoxysulfenyl-N'-tert-butyl-N,N'-diacylhydrazines show improved solubility and insecticidal activities, potentially serving as a new insect growth regulator (Zhao et al., 2007).

  • Drug Discovery Applications : Tert-butyl isosteres can be used in drug discovery, but their incorporation may lead to unwanted properties and decreased metabolic stability (Westphal et al., 2015).

properties

IUPAC Name

N-tert-butyl-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXIRPZPFZEMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324061
Record name N-tert-butyl-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-chloropropanamide

CAS RN

100859-81-2
Record name N-tert-butyl-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl amine (1.0 gm, 13.6 mmol) in dichloromethane (50 ml) was added 3-chloropropionyl chloride (2.06 g, 16.3 mmol) and NaOH (650 mg, 16.25 in 2.0 ml H2O) solution simultaneously at −20 deg C. for 1 h. The reaction mixture was allowed to stir for 1 h at RT. The organic layer was washed with 5% HCl followed by 5% aqueous sodium bicarbonate. The organic layer was dried and concentrated to get 2.23 g (yield: 99%) N-tert-butyl-3-chloropropanamide as white solid. To a solution of p-Tolylhydrazine hydrochloride (500 mg, 3.16 mmol) in ethanol (15 ml) was added triethylamine (1.31 ml, 9.4 mmol) and N-tert-butyl-3-chloropropanamide (510 mg, 3.12 mmol). The resulting reaction mixture was heated at 90 deg C. for 14 hrs. The reaction mixture was concentrated to dryness and basified with aqueous saturated sodium bicarbonate, extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to obtain the crude, which was purified by silica gel chromatography (Eluent: 10% MeOH in dichloromethane) to obtain 500 mg (yield: 63.3%) of 3-(1-p-tolylhydrazinyl)-N-tert-butylpropanamide. The amide obtained (500 mg, 2.0 mmol) and N-methyl-4-piperidone hydrochloride (298 mg, 2.0 mmol) were dissolved in ethanolic HCl (20 ml) and stirred at RT for 15 minutes. The solvent was removed in vacuo. The reaction mixture obtained was dissolved in ethanol and heated at 90 deg C. for 14 h. After completion of the reaction (monitored by LCMS), the reaction mixture was concentrated to dryness and basified with aqueous saturated sodium bicarbonate, extracted with ethyl acetate, the organic layer was dried over sodium sulfate and concentrated. The crude obtained was purified by reverse-phase chromatography (C-18, 500 mm×50 mm, Mobile Phase A=0.05% TFA in water, B=0.05% TFA in acetonitrile, Gradient: 10% B to 80% B in 30 min, injection vol. 5 ml) to obtain 10 mg (yield: 1.12%) of the desired product as TFA salt. 1H NMR (DMSO-D2O) TFA SALT 7.30-7.25 (d, 1H), 7.20 (s, 1H), 7.0-6.95 (d, 1H), 4.5 (m, 1H), 4.30-4.15 (m, 3H), 3.70-3.65 (m, 1H), 3.50-3.30 (m, 1H), 3.20-3.10 (m, 2H), 2.90 (s, 3H), 2.50-2.40 (d, 2H), 2.30 (s, 3H), 1.10 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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